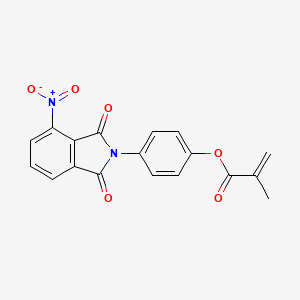
2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a perimidine ring system, which is a fused bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method involves the use of ammonium acetate as a catalyst in an ethanol solvent. The reaction mixture is heated under reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its fused bicyclic structure, which imparts specific chemical and physical properties
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C19H18N2O2/c1-22-16-10-9-13(11-17(16)23-2)19-20-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11,19-21H,1-2H3 |
Clé InChI |
CRPNVHCEGIQOLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)



![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)

acetate](/img/structure/B11997171.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)

![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)
